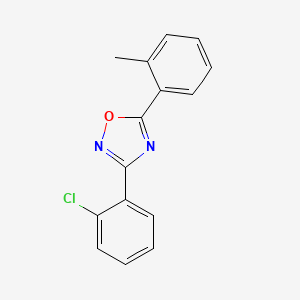

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,2,4-oxadiazole ring system is a crucial moiety in medicinal chemistry, known for its presence in compounds with diverse biological activities. The specific compound 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, hereafter referred to by its chemical name, is part of this class and has been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives generally involves the reaction of appropriate aromatic carboxylic acids with hydrazine to form hydrazides, which are then cyclized under certain conditions to form the oxadiazole ring. In some cases, electrochemical synthesis methods have also been employed, offering a green and efficient alternative to traditional synthesis methods (Husain et al., 2008), (Kumar, 2012).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal details about the arrangement of the oxadiazole ring and substituent groups, as well as intramolecular and intermolecular interactions that may influence the compound's properties and biological activity (Şahin et al., 2012).

Chemical Reactions and Properties

1,2,4-Oxadiazoles are known for their reactivity and can participate in various chemical reactions, contributing to their utility in medicinal chemistry and material science. Their chemical properties, such as electrophilic and nucleophilic sites, enable derivatization and functionalization, leading to a wide array of potential applications (Wang et al., 2006).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in drug formulation and material science. These properties can be tailored by modifying the substituent groups attached to the oxadiazole ring (Ye et al., 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of the oxadiazole ring, are influenced by the nature of the substituents. These properties are important for the biological activity and pharmacokinetic profile of the compounds. Understanding the chemical behavior of these compounds aids in the design of new molecules with enhanced activity and reduced toxicity (Adimule et al., 2014).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)15-17-14(18-19-15)12-8-4-5-9-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFYVGMNOXOLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5644523.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5644527.png)

![N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5644531.png)

![ethyl 6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5644541.png)

![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)

![N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5644555.png)

![ethyl [6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5644565.png)

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5644579.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5644601.png)

![{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)